Enterocin X is derived from the bacterium Enterococcus faecium, which is commonly found in the gastrointestinal tract of humans and animals. This specific strain, KU-B5, has been identified as a significant producer of Enterocin X, contributing to its classification as a class IIb bacteriocin due to its unique structural characteristics and mechanisms of action .
Enterocin X falls under the category of class II bacteriocins, which are characterized by their non-modified peptides and typically include two-peptide systems. Specifically, it belongs to subclass IIb, which consists of two-component peptides that often require both components for optimal antimicrobial activity. This classification highlights its structural and functional similarities with other well-known bacteriocins .
The synthesis of Enterocin X beta involves both genetic and chemical methods. The genetic basis for its production is found in the genes enxA and enxB, which encode the precursor peptides for Enterocin X alpha and beta, respectively. These genes are located closely together on the chromosome of Enterococcus faecium KU-B5, indicating that they may be co-regulated .
Technical Details:
Enterocin X beta has a defined molecular structure characterized by its peptide sequence, which is crucial for its biological activity. The structure consists of a double-glycine leader sequence typical for class II bacteriocins, facilitating its export from the producing cell .
The molecular weight of Enterocin X beta can be determined through various analytical techniques such as mass spectrometry. For instance, the molecular mass calculated from the deduced amino acid sequence provides insights into its purity and identity during synthesis and purification processes .
The primary chemical reactions involving Enterocin X beta are related to its interaction with target bacterial membranes. Upon reaching susceptible bacteria, Enterocin X beta disrupts membrane integrity, leading to cell lysis.
Technical Details:
The mechanism by which Enterocin X beta exerts its antibacterial effects involves several steps:
Data from studies indicate that this mechanism is particularly effective against Gram-positive bacteria, making it a valuable tool in combating antibiotic-resistant strains.
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and concentration during research and application phases .
Enterocin X beta has significant potential applications in various scientific fields:
The structural gene encoding Enterocin Xβ (entXβ) resides within a tightly organized operon on the chromosome of Enterococcus faecium KU-B5. This operon comprises adjacent genes entXα and entXβ, encoding the complementary peptides of the bacteriocin, along with downstream genes for a dedicated ABC transporter (entT), an immunity protein (entI), and regulatory elements. The entXα and entXβ genes are co-transcribed, ensuring equimolar production of both peptides essential for optimal antimicrobial activity [1] [3] [9]. This genetic architecture is characteristic of class IIb bacteriocins, where coordinated expression of both peptides and associated maturation/immunity proteins is critical for functionality and self-protection [2] [4].
Table 1: Core Genetic Elements within the Enterocin X Operon
Gene Symbol | Gene Product | Function | Molecular Characteristics |
---|---|---|---|
entXα | Enterocin Xα peptide | Complementary bacteriocin peptide (synergizes with Xβ) | 40 residues; pI 8.83; MW 4420.1 Da [1] |
entXβ | Enterocin Xβ peptide | Complementary bacteriocin peptide (synergizes with Xα) | 37 residues; pI 10.32; MW 4068.5 Da [1] |
entT | ABC Transporter | Secretion of mature peptides; possible leader peptide processing | Multi-domain membrane protein [4] |
entI | Immunity Protein | Protects producer strain from self-inhibition | Small hydrophobic protein [2] |
entR | Regulatory Protein (Putative) | Transcriptional regulation of operon expression | Response regulator [4] |
Expression of the entXβ gene is governed by a three-component regulatory system common among class II bacteriocins. This system typically involves a membrane-bound histidine protein kinase (HPK) that detects environmental or peptide signals and a cytoplasmic response regulator (RR) that activates transcription upon phosphorylation. While the specific inducing signal for Enterocin X remains uncharacterized, homologous systems (e.g., plantaricin EF/JK) utilize autoinducing peptide pheromones. Transcriptional activation of the entX operon likely occurs through promoter binding by the phosphorylated RR, leading to coordinated synthesis of both structural peptides and accessory proteins [2] [4]. This quorum-sensing-like mechanism ensures bacteriocin production is initiated at sufficient cell densities to exert a competitive ecological advantage [10].
The genetic organization of the Enterocin X locus exhibits significant synteny with other class IIb bacteriocin clusters, particularly those encoding two-peptide plantaricins (E/F, J/K) and enterocins (DD14, MR10). Conserved features include:
Enterocin Xβ is synthesized ribosomally as a pre-peptide featuring a characteristic N-terminal leader peptide. This leader sequence, identified by a conserved double-glycine (GG) motif common in class II bacteriocins, serves critical functions:
The ABC transporter EntT is indispensable for Enterocin Xβ functionality, performing two key roles:
Enterocin Xβ shares defining characteristics with the β-peptides of well-studied two-peptide plantaricins:
Table 2: Comparative Features of Enterocin Xβ and Related Two-Peptide Bacteriocin β-Peptides
Bacteriocin System | β-Peptide Name | Length (AA) | Molecular Weight (Da) | Key Motifs | Synergy Factor (vs. Peptide Alone) |
---|---|---|---|---|---|
Enterocin X | Enterocin Xβ | 37 | 4068.5 | GXXXG | Up to 130-fold (varies by target) [1] [3] |
Plantaricin E/F | Plantaricin F | 35 | ~4000* | GXXXG, SXXXC | >1000-fold [6] |
Plantaricin J/K | Plantaricin K | 31 | ~3500* | GXXXG | >1000-fold [6] [7] |
Lactococcin G | Lactococcin Gβ | 39 | ~4400* | GXXXG | Essential for activity [2] |
Enterocin DD14 | EntDD14B | 42 | ~4800* | Leaderless | Essential for activity [10] |
*Estimated from sequence data where precise mass not provided in cited source.
While E. faecium KU-B5 simultaneously produces Enterocin X (class IIb) and enterocins A (class IIa) and B (class IId), the genetic loci encoding these bacteriocins are distinct and evolutionarily divergent:
Table 3: Key Distinctions Between Enterocin Xβ and Other Enterocins from E. faecium KU-B5
Feature | Enterocin Xβ (Class IIb) | Enterocin A (Class IIa) | Enterocin B (Class IId) |
---|---|---|---|
Peptide Type | One component of a two-peptide system (requires Xα) | Single peptide bacteriocin | Single peptide bacteriocin |
Genetic Context | Part of entXα-Xβ-T-I operon | entA gene (often plasmid) with own immunity/transport | entB gene with own immunity/transport |
Leader Peptide | Double-Glycine type | Sec-dependent type | Double-Glycine type [8] |
Post-translational Modifications | None | None | None |
Key Activity | Weak alone; Strong synergy with Xα; unique spectrum | Strong anti-listerial activity [8] | Broader spectrum, often synergistic with EntA [8] |
Molecular Weight | 4068.5 Da | ~4830.5 Da [1] | ~5463.8 Da [1] |
This focused analysis highlights the unique molecular genetics, biosynthesis, and functional relationships defining Enterocin Xβ within the landscape of enterococcal bacteriocins. Its dependence on a complementary peptide and specialized transport machinery distinguishes it fundamentally from the single-peptide enterocins frequently co-produced in the same bacterial host.
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